molecular formula C15H15NO2 B8517793 Benzamide, 2-(hydroxyphenylmethyl)-N-methyl- CAS No. 15496-40-9

Benzamide, 2-(hydroxyphenylmethyl)-N-methyl-

Cat. No.: B8517793
CAS No.: 15496-40-9
M. Wt: 241.28 g/mol
InChI Key: YGIVKSWGPPNNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 2-(hydroxyphenylmethyl)-N-methyl- is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 2-(hydroxyphenylmethyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 2-(hydroxyphenylmethyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

15496-40-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-[hydroxy(phenyl)methyl]-N-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-16-15(18)13-10-6-5-9-12(13)14(17)11-7-3-2-4-8-11/h2-10,14,17H,1H3,(H,16,18)

InChI Key

YGIVKSWGPPNNFD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask equiped with a stirrer, dropping funnel, condenser and gas inlet tube maintained under a nitrogen atmosphere there is added at room temperature 67.5 g. (0.5 mole) N-methyl benzamide and 1200 ml. dry tetrahydrofuran. The reaction flask is immersed in an ice bath and cooled to an internal temperature of 5° C. Stirring is initiated and 688 ml. of 1.6 M. n-butyl lithium (1.1 mole) in hexane is added dropwise over about 1 hour maintaining temperature below 8° C. The resulting dilithio salt is stirred at 5° C. for an additional hour and then a solution of 58.5 g. (0.55 mole) of benzaldehyde in 500 ml. tetrahydrofuran is added dropwise in about 1 hour maintaining the temperature between -10° to +10° C. The resulting mixture is stirred at 5° C. for 1 hour longer and 300 ml. of saturated ammonium chloride is added maintaining the temperature at about 10° C. The layers are separated and the organic phase dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to give α-hydroxy-N-methyl-α-phenyl-o-toluamide.
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0.5 mol
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dilithio
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0.55 mol
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